molecular formula C17H10Br2FNO2S2 B388819 (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B388819
M. Wt: 503.2g/mol
InChI Key: MFJINOJGJPPLHJ-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 3-fluorophenylthiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the thiazolidinone ring or the aromatic substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at the bromine or fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinone derivatives are studied for their antimicrobial, antifungal, and antiviral properties. This compound may exhibit similar activities and be investigated for its potential use in treating infections.

Medicine

In medicinal chemistry, such compounds are explored for their potential as anti-inflammatory, anticancer, and antidiabetic agents. The specific biological targets and pathways involved would need to be elucidated through further research.

Industry

Industrially, these compounds can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3,5-dichloro-2-methoxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of bromine, fluorine, and methoxy groups may confer distinct properties compared to similar compounds.

Properties

Molecular Formula

C17H10Br2FNO2S2

Molecular Weight

503.2g/mol

IUPAC Name

(5E)-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10Br2FNO2S2/c1-23-15-9(5-10(18)7-13(15)19)6-14-16(22)21(17(24)25-14)12-4-2-3-11(20)8-12/h2-8H,1H3/b14-6+

InChI Key

MFJINOJGJPPLHJ-MKMNVTDBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F

SMILES

COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.